Ecopipam

Description

Properties

IUPAC Name |

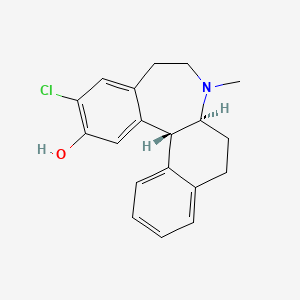

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJWENQHWZZWDF-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043814 | |

| Record name | Ecopipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112108-01-7 | |

| Record name | Ecopipam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112108-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecopipam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecopipam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ecopipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECOPIPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ecopipam's Mechanism of Action on D1/D5 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecopipam (also known as SCH-39166) is a first-in-class investigational drug that acts as a selective and potent antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 receptor subtypes.[1][2][3] Unlike many existing antipsychotic medications that primarily target the D2 receptor family, this compound's distinct mechanism of action offers a novel therapeutic approach for neurological and psychiatric disorders, such as Tourette syndrome, with a potentially different side-effect profile.[4][5] This technical guide provides an in-depth exploration of this compound's mechanism of action at the D1 and D5 receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Selective Antagonism of D1/D5 Receptors

This compound exerts its pharmacological effects by competitively binding to and blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf family of G-proteins. Upon activation by the endogenous ligand dopamine, D1 and D5 receptors stimulate the activity of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is crucial for modulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions.

By acting as an antagonist, this compound prevents dopamine from binding to D1 and D5 receptors, thereby inhibiting the downstream production of cAMP and subsequent signaling events. This blockade of dopamine-mediated signaling is believed to be the primary mechanism through which this compound alleviates the symptoms of conditions like Tourette syndrome, which are hypothesized to involve D1 receptor super-sensitivity.

Quantitative Data: Binding Affinity and Functional Potency

The selectivity and potency of this compound at the D1 and D5 receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Species | Ki (nM) | Reference(s) |

| D1 | Human | 0.9 - 1.2 | |

| D1 | Rat | 1.9 | |

| D5 | Human | High Affinity (comparable to D1) | |

| D2 | Human | 980 - 1240 | |

| D4 | Human | 5520 |

Lower Ki values indicate higher binding affinity.

Table 2: this compound Functional Antagonist Activity

| Assay Type | Receptor | Parameter | Value (nM) | Reference(s) |

| Dopamine-stimulated adenylate cyclase inhibition | D1 | Ki | 9.1 |

This Ki value from a functional assay reflects the concentration of this compound required to inhibit the dopamine-induced cAMP production by 50%.

Signaling Pathways and Experimental Workflows

D1/D5 Receptor Signaling Pathway

The canonical signaling pathway for both D1 and D5 receptors involves the activation of adenylyl cyclase and the production of cAMP. The following diagram illustrates this pathway and the point of intervention for this compound.

Caption: Canonical D1/D5 receptor signaling pathway and this compound's point of action.

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique used to determine the binding affinity (Ki) of a test compound like this compound. The following diagram outlines the typical workflow for such an experiment.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's Ki.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of this compound with D1/D5 receptors.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for D1 or D5 receptors by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing human D1 or D5 receptors.

-

Radioligand: [³H]SCH-23390 (a selective D1/D5 antagonist).

-

Test compound: this compound, prepared in a series of dilutions.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM Butaclamol or unlabeled SCH-23390).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]SCH-23390 at a concentration near its Kd), and 100 µL of the cell membrane preparation.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the cell membrane preparation.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competition assay, calculate the percentage of specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Antagonist Assay

Objective: To determine the functional potency of this compound as an antagonist at D1 or D5 receptors by measuring its ability to inhibit dopamine-stimulated cAMP production.

Materials:

-

A cell line stably expressing human D1 or D5 receptors (e.g., HEK293 or CHO cells).

-

Dopamine (agonist).

-

This compound (antagonist).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).

-

Multi-well plates suitable for the chosen detection method.

-

Plate reader compatible with the cAMP detection kit.

Procedure:

-

Cell Culture: Culture the cells expressing the D1 or D5 receptor to an appropriate confluency.

-

Cell Plating: Seed the cells into the appropriate multi-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of dopamine at a concentration that elicits a submaximal response (typically the EC80 concentration, which is the concentration that produces 80% of the maximal effect).

-

Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add the dopamine solution to the wells (except for the basal control wells) and incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Calculate the percentage of inhibition of the dopamine-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value represents the concentration of this compound required to inhibit the dopamine-stimulated cAMP production by 50% and is a measure of its functional antagonist potency.

-

Conclusion

This compound is a highly selective D1/D5 receptor antagonist with a well-characterized mechanism of action. Its ability to potently block the dopamine-induced activation of the adenylyl cyclase/cAMP signaling pathway provides a targeted therapeutic strategy. The quantitative data from binding and functional assays confirm its high affinity and potency for the D1-like receptor family, with significantly lower affinity for D2-like receptors. This selectivity is a key feature that distinguishes this compound from other dopamine-modulating drugs and is thought to contribute to its unique clinical profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other D1/D5 receptor modulators in drug discovery and development.

References

Ecopipam: A Selective Dopamine D1 Receptor Antagonist for Neurological and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ecopipam (SCH-39166) is a first-in-class, selective dopamine D1 and D5 receptor antagonist under investigation for the treatment of various central nervous system disorders, most notably Tourette Syndrome (TS). Unlike currently approved antipsychotics for TS that primarily target the dopamine D2 receptor, this compound's unique mechanism of action offers the potential for a differentiated efficacy and safety profile, particularly concerning metabolic and extrapyramidal side effects. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, key preclinical and clinical findings, and detailed experimental methodologies.

Introduction

Dopamine, a critical neurotransmitter in the brain, modulates a wide range of physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Dopamine exerts its effects through two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. While D2 receptor antagonists have been the mainstay of treatment for conditions like schizophrenia and Tourette Syndrome, they are often associated with significant adverse effects.

This compound emerges as a promising therapeutic candidate due to its high selectivity for the D1-like receptors. This selectivity may allow for targeted modulation of dopamine signaling pathways implicated in specific disorders while minimizing off-target effects. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and therapeutic potential.

Chemical and Pharmacological Profile

This compound is a synthetic benzazepine derivative with the chemical formula C₁₉H₂₀ClNO. Its pharmacological profile is characterized by high-affinity and selective antagonism of dopamine D1 and D5 receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors.

Data Presentation: Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of this compound for various human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | ~0.5 - 1.2 | |

| Dopamine D5 | High Affinity | |

| Dopamine D2 | >500 | |

| Dopamine D3 | >500 | |

| Dopamine D4 | >500 | |

| Serotonin 5-HT2 | Low Affinity |

Data Presentation: Pharmacokinetic Properties in Humans

Pharmacokinetic studies have been conducted in healthy volunteers and patient populations. The following table summarizes key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | |

| Elimination Half-life (t1/2) | ~10 hours | |

| Area Under the Curve (AUC) | Dose-proportional | |

| Cmax | Dose-proportional |

Mechanism of Action: D1 Receptor Antagonism

This compound exerts its therapeutic effects by competitively blocking the binding of dopamine to D1 and D5 receptors. These receptors are coupled to the Gαs protein and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this pathway, this compound modulates downstream signaling cascades involved in neuronal excitability, gene expression, and synaptic plasticity.

An In-Depth Technical Guide to Ecopipam (SCH-39166): Chemical Structure, Properties, and Experimental Methodologies

Abstract: Ecopipam (SCH-39166) is a first-in-class, selective dopamine D1/D5 receptor antagonist currently under investigation for several neurological and psychiatric disorders. Its unique mechanism of action, which avoids the dopamine D2 receptor antagonism typical of conventional antipsychotics, offers a potentially improved safety profile, particularly concerning extrapyramidal symptoms and metabolic side effects. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacodynamics, pharmacokinetics, and clinical profile. Furthermore, it outlines detailed protocols for key experimental assays used in its characterization.

Chemical Structure and Physicochemical Properties

This compound, with the development code SCH-39166, is a synthetic, orally bioactive, and brain-penetrant benzazepine analogue[1][2]. Its chemical structure is characterized by a fused benzonaphthazepine core[3][4].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][5]benzazepin-12-ol | |

| Other Names | SCH-39166, EBS-101, PSYRX-101 | |

| Molecular Formula | C₁₉H₂₀ClNO | |

| Molar Mass | 313.83 g/mol | |

| CAS Number | 112108-01-7 | |

| SMILES | CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl |

Pharmacodynamics

This compound's primary mechanism of action is as a potent and selective antagonist of the D1-like family of dopamine receptors, which includes the D1 and D5 subtypes. This selectivity is crucial to its therapeutic hypothesis and distinguishes it from D2-receptor-targeting antipsychotics.

Mechanism of Action

The D1 and D5 dopamine receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf protein. Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which mediates the cellular response. This compound competitively binds to these receptors, blocking dopamine's effect and preventing this downstream signaling cascade. This antagonism in brain regions like the mesolimbic system is thought to modulate the repetitive and compulsive behaviors associated with conditions like Tourette syndrome.

Receptor Binding Profile

This compound demonstrates high affinity for D1 and D5 receptors with significantly lower affinity for D2-like receptors (D2, D3, D4) and other neurotransmitter receptors, such as serotonin (5-HT) and adrenergic receptors. This high degree of selectivity is believed to contribute to its favorable side-effect profile, notably the absence of tardive dyskinesia and other extrapyramidal symptoms.

Table 2: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki Value (nM) | Selectivity (fold) vs. D1 | Reference(s) |

| Dopamine D1 | 1.2 - 1.9 | - | |

| Dopamine D5 | 2.0 | ~0.6x | |

| Dopamine D2 | 980 | > 515x | |

| Dopamine D4 | 5520 | > 2900x | |

| Serotonin (5-HT₂) | 80 | > 42x | |

| α2a-Adrenergic | 730 | > 384x |

Pharmacokinetics (ADME)

Studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Reference(s) |

| Administration | Oral | - | |

| Bioavailability | Crosses the blood-brain barrier | - | |

| Elimination Half-life (t½) | ~10 hours | General | |

| 17.3 hours (geometric mean) | Healthy male subjects | ||

| Active Metabolite (EBS-101-40853) t½ | 25.6 hours (geometric mean) | Healthy male subjects | |

| Metabolism | Extensive, primarily via direct glucuronidation. ~10.5% metabolized to active metabolite EBS-101-40853. | Healthy male subjects | |

| Excretion | ~83% in urine, ~8% in feces (as metabolites and parent drug). | Healthy male subjects |

Clinical Efficacy and Safety Profile

This compound is in late-stage clinical development, primarily for Tourette syndrome (TS). It has also been investigated for obesity, stuttering, and pathological gambling.

Efficacy in Tourette Syndrome

Multiple clinical trials have demonstrated this compound's efficacy in reducing the severity of motor and vocal tics in children and adolescents with TS. A Phase 2b trial showed a statistically significant reduction in the Yale Global Tic Severity Score (YGTSS-TTS) compared to placebo. Positive topline data from a Phase 3 registrational study announced in early 2025 further support its efficacy, showing that patients continuing on this compound had a significantly lower risk of relapse compared to those withdrawn to placebo.

Table 4: Key Efficacy Results in Tourette Syndrome (Phase 3 Trial)

| Endpoint | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) | Reference(s) |

| Time to Relapse (Pediatric) | 41.9% relapsed | 68.1% relapsed | 0.0084 | 0.5 (0.3-0.8) | |

| Time to Relapse (Pediatric & Adult) | 41.2% relapsed | 67.9% relapsed | 0.0050 | 0.5 (0.3-0.8) |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. Its side-effect profile is distinct from D2 antagonists, with a notable lack of drug-induced movement disorders or significant weight gain.

Table 5: Most Common Adverse Events Associated with this compound

| Adverse Event | Frequency (%) in Phase 3 Trial | Reference(s) |

| Somnolence | 10.2% | |

| Insomnia | 7.4% | |

| Anxiety | 6.0% | |

| Fatigue | 5.6% | |

| Headache | 5.1% |

Other reported adverse events include restlessness, depression, and rarely, suicidal ideation.

Detailed Experimental Protocols

The characterization of this compound relies on standard and specialized pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Protocol: Radioligand Competition Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-SCH-23390 for D1 receptors).

-

Test Compound: this compound, serially diluted across a wide concentration range.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Contain the non-specific agent, radioligand, and membrane suspension.

-

Competition Wells: Contain serial dilutions of this compound, radioligand, and membrane suspension.

-

The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters trap the cell membranes with bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured in counts per minute (CPM).

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the average CPM from NSB wells from all other wells.

-

The percentage of specific binding is plotted against the log concentration of this compound.

-

A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Microdialysis for Dopamine Measurement

This in vivo technique measures the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in a living animal. It is used to assess how a drug like this compound affects neurotransmitter levels.

Methodology:

-

Animal Preparation:

-

A laboratory animal (e.g., a male Wistar rat) is anesthetized.

-

The animal is placed in a stereotaxic frame to allow for precise positioning of instruments within the brain.

-

-

Probe Implantation:

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., the striatum).

-

A microdialysis probe (a semi-permeable membrane at the tip) is inserted through the guide cannula.

-

-

Sample Collection:

-

The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

Small molecules in the brain's extracellular fluid, like dopamine, diffuse across the probe's membrane into the aCSF down their concentration gradient.

-

The exiting fluid (dialysate) is collected in timed fractions (e.g., every 10-20 minutes).

-

After establishing a stable baseline of dopamine levels, this compound (or a vehicle control) is administered to the animal.

-

Dialysate collection continues to monitor drug-induced changes in dopamine concentration.

-

-

Analysis:

-

The dopamine concentration in each dialysate sample is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

The results are expressed as a percentage change from the baseline dopamine levels.

-

Conclusion

This compound (SCH-39166) is a selective D1/D5 receptor antagonist with a well-characterized chemical structure and pharmacological profile. Its high selectivity for the D1-like dopamine receptors over D2-like receptors translates to a unique clinical profile, offering the potential for efficacy in disorders like Tourette syndrome without the burdensome side effects commonly associated with traditional antipsychotics. The comprehensive data from preclinical and clinical studies, supported by robust experimental methodologies, establish this compound as a significant and promising compound in the field of neuroscience drug development.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Ecopipam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (SCH 39166) is a first-in-class selective antagonist of the D1/D5 dopamine receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of the synthetic pathway, experimental workflows, and the relevant signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Discovery and Initial Screening

This compound was discovered in the central nervous system (CNS) preclinical research labs at Schering-Plough Corporation (now Merck). The discovery was the result of a targeted research program aimed at identifying selective antagonists for the D1 dopamine receptor, which was a novel approach at the time, as existing antipsychotic medications primarily targeted the D2 receptor.

The initial pharmacological profile of this compound, then known as SCH 39166, was first reported by Chipkin, Iorio, Coffin, McQuade, Berger, and Barnett in their seminal 1988 paper published in The Journal of Pharmacology and Experimental Therapeutics. Their research demonstrated that this compound is a potent and selective antagonist of the D1 and D5 dopamine receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors. This selectivity suggested the potential for a therapeutic agent with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor antagonists.

Chemical Synthesis of this compound

The chemical synthesis of this compound, a benzonaphthazepine derivative, has been described in the scientific literature. The following is a representative synthetic route.

Caption: A generalized synthetic pathway for this compound.

Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for various neurotransmitter receptors. The data highlights the high selectivity of this compound for the D1/D5 receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |

| Dopamine D1 | 0.24 | 0.5 (cAMP accumulation) |

| Dopamine D5 | 0.85 | - |

| Dopamine D2 | 2400 | >10,000 |

| Dopamine D3 | 1800 | >10,000 |

| Dopamine D4 | 3500 | >10,000 |

| Serotonin 5-HT2A | 300 | >1000 |

| Alpha-1 Adrenergic | 500 | >1000 |

| Alpha-2 Adrenergic | 800 | >1000 |

| Histamine H1 | 1200 | >1000 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various dopamine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-SCH 23390 (for D1/D5 receptors), [³H]-Spiperone or [³H]-Raclopride (for D2-like receptors).

-

This compound (test compound).

-

Non-specific agent: Butaclamol or Haloperidol (at a high concentration, e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Cell harvester with glass fiber filters.

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific agent, and cell membranes.

-

Competition: Assay buffer, radioligand, serially diluted this compound, and cell membranes.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity of this compound at the D1 receptor.

Materials:

-

Cell line stably expressing the human D1 dopamine receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a FRET-based cAMP sensor.

-

Dopamine (agonist).

-

This compound (test compound).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium and assay buffer.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80 concentration) for a specified time (e.g., 30 minutes).

-

Lyse the cells (if using a luciferase reporter) and measure the luminescence or fluorescence.

-

Generate a dose-response curve for this compound's inhibition of the dopamine-induced cAMP accumulation.

-

Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the maximal dopamine response.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Dopamine D1 Receptor Signaling Pathway and Mechanism of Action of this compound

Caption: Dopamine D1 receptor signaling and this compound's mechanism.

Ecopipam's Role in Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (SCH 39166) is a first-in-class, selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] Its unique pharmacological profile, characterized by high affinity for D1/D5 receptors and significantly lower affinity for D2-like receptors, distinguishes it from typical and atypical antipsychotics.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with dopaminergic signaling pathways, and a summary of its pharmacokinetic and clinical trial data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction: The Dopaminergic System and the D1 Receptor

The neurotransmitter dopamine is integral to the regulation of motor control, motivation, reward, and cognitive functions. Its actions are mediated by two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are coupled to Gαs/olf proteins, and their activation stimulates the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade plays a crucial role in neuronal excitability and synaptic plasticity. Dysregulation of D1 receptor signaling has been implicated in various neuropsychiatric disorders, including Tourette syndrome, where a state of D1 receptor supersensitivity may contribute to the characteristic motor and vocal tics.

This compound emerges as a promising therapeutic agent by selectively targeting the D1/D5 receptors, offering a novel approach to modulating dopaminergic activity with a potentially more favorable side-effect profile compared to D2 receptor antagonists, which are associated with weight gain, metabolic changes, and extrapyramidal symptoms.

Pharmacodynamics: Receptor Binding and Functional Antagonism

This compound's primary mechanism of action is the competitive antagonism of dopamine at D1 and D5 receptors. This has been extensively characterized through in vitro radioligand binding and functional assays.

Receptor Binding Affinity

Quantitative data from radioligand binding studies demonstrate this compound's high affinity and selectivity for D1-like receptors. The tables below summarize the inhibitor constant (Ki) values for this compound at human and rat dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinity (Ki in nM) at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 1.2 | |

| D5 | 2.0 | |

| D2 | 980 | |

| D4 | 5520 |

Table 2: this compound Binding Affinity (Ki in nM) at Rat Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 3.6 | |

| D2 | >1000 |

Functional Antagonism

This compound effectively blocks dopamine-stimulated adenylyl cyclase activity, thereby inhibiting the production of cAMP. This functional antagonism has been demonstrated in in vitro assays.

Table 3: this compound Functional Antagonist Activity

| Assay | Cell Type | Parameter | Value | Reference |

| Dopamine-stimulated adenylyl cyclase | - | Ki | 9.1 nM |

Dopaminergic Signaling Pathways and this compound's Influence

This compound's antagonism of D1/D5 receptors directly impacts the canonical cAMP signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

References

Preclinical Pharmacology of Ecopipam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (developmental code SCH-39166) is a first-in-class selective dopamine D1-like receptor antagonist that has been investigated for the treatment of a variety of central nervous system (CNS) disorders, including Tourette syndrome, stuttering, and restless legs syndrome.[1][2][3] Unlike typical antipsychotics that primarily target the dopamine D2 receptor family, this compound's unique mechanism of action offers the potential for efficacy with a reduced risk of extrapyramidal side effects.[2] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its receptor binding profile, in vitro and in vivo functional activity, and effects on downstream signaling pathways.

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. The binding affinities (Ki) of this compound for various receptors are summarized in the table below.

| Receptor Target | Ki (nM) | Species/Assay Details |

| Dopamine Receptors | ||

| D1 | 1.2 - 3.6 | Human/Rat, [3H]SCH23390 displacement |

| D2 | 980 - >1000 | Human/Rat, [3H]spiperone displacement |

| D3 | Low Affinity | Cloned human receptors |

| D4 | 5520 | Cloned human receptors |

| D5 | 2.0 | Cloned human receptors |

| Serotonin Receptors | ||

| 5-HT | 80 | |

| 5-HT1C | 1327 | Porcine Choroid Plexus, [3H]-mesulergine binding |

| 5-HT2 | >300 | [3H]-ketanserin binding |

| Adrenergic Receptors | ||

| α2a | 731 |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound is typically determined using radioligand competition binding assays. A generalized protocol is as follows:

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]SCH23390 for D1 receptors).

-

Test compound: this compound (unlabeled).

-

Assay Buffer: Typically a Tris-based buffer containing ions to maintain physiological pH and ionic strength.

-

Filtration apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation counter: To measure the radioactivity retained on the filters.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental workflow for a typical radioligand binding assay.

In Vitro Functional Activity

This compound acts as an antagonist at D1-like receptors, blocking the downstream signaling initiated by dopamine or D1 agonists. A key signaling pathway for D1 receptors is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Effect on Adenylyl Cyclase Activity

In vitro studies have demonstrated that this compound blocks dopamine-stimulated adenylyl cyclase activity with a Ki of 9.1 nM. This confirms its antagonist activity at the D1 receptor and its ability to modulate this key signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

The functional antagonism of this compound at the D1 receptor can be assessed using a cAMP accumulation assay. A general protocol is outlined below:

-

Materials:

-

A cell line expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

Dopamine or a selective D1 receptor agonist.

-

This compound.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents.

-

-

Procedure:

-

Seed the D1-expressing cells in a multi-well plate and grow to an appropriate confluency.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a D1 agonist (e.g., dopamine) to induce cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for this compound's inhibition of agonist-stimulated cAMP production.

-

Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the maximal cAMP response.

-

Dopamine D1 receptor signaling and the antagonistic action of this compound.

In Vivo Preclinical Pharmacology

The preclinical in vivo effects of this compound have been evaluated in various animal models to assess its potential therapeutic utility and side effect profile.

Antagonism of Dopamine Agonist-Induced Behaviors

This compound has been shown to antagonize behaviors induced by dopamine agonists. For instance, it effectively antagonizes apomorphine-induced stereotypy in rats with a minimal effective oral dose of 10 mg/kg. This demonstrates its ability to block dopamine receptor-mediated effects in a whole-animal system.

Experimental Protocol: Assessment of Apomorphine-Induced Stereotypy

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Procedure:

-

Administer this compound or vehicle orally at various doses.

-

After a pre-treatment period (e.g., 60 minutes), administer a subcutaneous injection of apomorphine (a non-selective dopamine agonist) to induce stereotyped behaviors.

-

Observe and score the intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking) at regular intervals for a defined period (e.g., 60-120 minutes) by an observer blinded to the treatment conditions.

-

A rating scale is typically used to quantify the severity of the stereotypies.

-

Compare the stereotypy scores between the this compound-treated and vehicle-treated groups to determine the antagonistic effect of this compound.

-

Conditioned Avoidance Responding

In a conditioned avoidance response test, a model predictive of antipsychotic activity, this compound inhibited responding in both rats and squirrel monkeys, with minimal effective oral doses of 10 mg/kg and 1.78 mg/kg, respectively.

Juvenile Rat Toxicity and Developmental Study

A study in juvenile Sprague-Dawley rats administered this compound from postnatal day 28 to 84 at doses of 6, 36, and 216 mg/kg/day showed dose-dependent effects including decreased body weight, body weight gain, and food consumption. These effects were consistent with the primary pharmacology of the drug and showed signs of recovery after cessation of dosing. Importantly, the study found no adverse effects on sexual maturation, mating, fertility, or other developmental parameters.

In Vivo Microdialysis

In vivo microdialysis studies in awake, freely moving rats have shown that local application of this compound (1, 5, and 10 µM) in the dorsal striatum reversibly and dose-dependently decreases acetylcholine release. This suggests that dopamine, acting through D1 receptors, has a facilitatory tone on striatal cholinergic interneurons.

Experimental Protocol: In Vivo Microdialysis

A general protocol for in vivo microdialysis in the rat brain is as follows:

-

Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

After a stabilization period, collect baseline dialysate samples.

-

Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

A generalized workflow for an in vivo microdialysis experiment.

Summary and Conclusion

The preclinical pharmacological profile of this compound is characterized by its high affinity and selective antagonism of dopamine D1 and D5 receptors. This selectivity is a key feature that distinguishes it from D2 receptor antagonists and is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms. In vitro functional assays confirm its ability to block D1 receptor-mediated signaling, specifically the stimulation of adenylyl cyclase. In vivo studies in animal models demonstrate its central activity, including the antagonism of dopamine agonist-induced behaviors and effects on neurotransmitter release. The comprehensive preclinical data package for this compound supports its clinical development for various neuropsychiatric disorders and provides a strong rationale for its unique mechanism of action. Further research into its effects on specific neural circuits and in more refined animal models of disease will continue to elucidate the full therapeutic potential of this first-in-class compound.

References

Ecopipam's Affinity and Selectivity for Dopamine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 subtypes. This high affinity and selectivity for D1-like receptors over D2-like receptors (D2, D3, and D4) and other neurotransmitter systems underpins its unique pharmacological profile and therapeutic potential in conditions thought to be driven by D1 receptor hypersensitivity, such as Tourette syndrome.[1][2] This technical guide provides an in-depth overview of this compound's receptor binding affinity and functional selectivity, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Receptor Binding Affinity Profile of this compound

The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. This compound demonstrates a clear and significant preference for the D1-like family of dopamine receptors.

Dopamine Receptor Subtypes

This compound binds with high affinity to D1 and D5 receptors, while exhibiting significantly lower affinity for D2, D3, and D4 receptors. This selectivity is a key differentiator from typical and atypical antipsychotics, which often have high affinity for the D2 receptor subtype.[3][4]

| Receptor Subtype | Species | Ki (nM) | Reference |

| D1 | Human | 1.9 | [5] |

| Human | 5 | ||

| D2 | Human | >1000 | |

| D3 | Human | >1000 | |

| D4 | Human | >1000 | |

| D5 | Human | High Affinity |

Note: Quantitative Ki values for D2, D3, and D4 are often cited as being over 1000 nM, indicating very low affinity. "High Affinity" for D5 is noted in literature, though a precise average Ki value is not as consistently reported as for D1.

Other Neurotransmitter Receptors

This compound's selectivity extends to other major neurotransmitter receptor systems, where it generally shows low affinity, minimizing the potential for off-target effects that are common with less selective agents.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | >1000 |

| 5-HT2A | >1000 | |

| Adrenergic | α1 | >1000 |

| α2 | >1000 | |

| β | >1000 |

Functional Activity at the D1 Receptor

This compound functions as an antagonist at the D1 receptor. This means that it binds to the receptor but does not elicit the intracellular signaling cascade that is normally triggered by the endogenous agonist, dopamine. Instead, it blocks dopamine from binding and activating the receptor. The functional potency of an antagonist is often measured as its half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP assay.

| Assay Type | Parameter | Value |

| cAMP Functional Assay | IC50 | In the low nanomolar range |

Note: Specific IC50 values can vary depending on the experimental conditions and cell system used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay for Ki Determination

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype (e.g., D1).

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Radioligand: A high-affinity D1-selective radioligand, such as [³H]-SCH 23390.

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined.

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of the radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of this compound, the fixed concentration of the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold wash buffer.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

cAMP Functional Assay for D1 Receptor Antagonism

This assay measures the ability of this compound to block the dopamine-induced production of cyclic AMP (cAMP), a second messenger generated upon D1 receptor activation.

Objective: To determine the functional potency (IC50) of this compound as a D1 receptor antagonist.

Materials:

-

Cell Line: HEK293 cells stably expressing the human D1 receptor.

-

Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).

-

Antagonist: this compound.

-

cAMP Detection Kit: A kit that can measure intracellular cAMP levels, such as HTRF, AlphaScreen, or a fluorescence-based biosensor assay.

-

Cell Culture Reagents.

Procedure:

-

Cell Plating: Seed the D1-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Add serial dilutions of this compound to the appropriate wells. Incubate for a set period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically a concentration that elicits a submaximal response, such as the EC80) to the wells. This will stimulate the production of cAMP in cells where the D1 receptors are not blocked by this compound.

-

Cell Lysis and cAMP Detection: After agonist stimulation for a defined time (e.g., 10-30 minutes), lyse the cells and measure the intracellular cAMP concentration using the chosen detection method according to the manufacturer's protocol.

-

Data Analysis:

-

Plot the measured cAMP levels (or the assay signal) against the log concentration of this compound.

-

The data will show that as the concentration of this compound increases, the agonist-induced cAMP production decreases.

-

Fit the resulting inhibition curve using non-linear regression to determine the IC50 value of this compound.

-

D1 Receptor Signaling Pathway

D1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gs alpha subunit (Gαs). Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This compound, as an antagonist, binds to the D1 receptor and prevents this cascade from occurring.

Caption: D1 receptor signaling and the antagonistic action of this compound.

This compound Receptor Selectivity Profile

The remarkable selectivity of this compound is best visualized by comparing its high affinity for D1-like receptors against its negligible affinity for D2-like and other receptor types. This profile is fundamental to its mechanism of action and distinguishes it from many other centrally acting agents.

Caption: this compound's receptor selectivity profile.

Conclusion

This compound is a highly selective D1-like dopamine receptor antagonist. Its pharmacological profile is characterized by high-affinity binding to D1 and D5 receptors and markedly lower affinity for D2-like receptors and other major neurotransmitter systems. This selectivity, confirmed through rigorous in vitro binding and functional assays, is central to its therapeutic hypothesis and ongoing clinical development. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of neuroscience and drug development.

References

- 1. emalexbiosciences.com [emalexbiosciences.com]

- 2. emalexbiosciences.com [emalexbiosciences.com]

- 3. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Ecopipam: A Technical Guide to D1 Receptor Antagonism and its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dopamine is a critical neurotransmitter that regulates motor control, motivation, and reward pathways in the central nervous system (CNS).[1][2] Its actions are mediated by two families of G-protein coupled receptors: D1-like (D1, D5) and D2-like (D2, D3, D4).[1][3] While therapeutic intervention has historically focused on the D2 receptor, particularly in the treatment of psychosis and movement disorders, this approach is often associated with significant side effects, including metabolic changes and drug-induced movement disorders.[4] Ecopipam (development codes: SCH-39166, EBS-101) is a first-in-class, selective antagonist of the D1 and D5 dopamine receptors, offering a novel mechanism of action with the potential for a more favorable safety profile. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical evidence, clinical trial data, and relevant experimental protocols.

Mechanism of Action: D1 Receptor Antagonism

This compound exerts its therapeutic effect by selectively blocking the D1 and D5 dopamine receptors, showing little affinity for D2-like or 5-HT2 receptors. D1 receptor activation is central to several neurophysiological processes, and its dysregulation is implicated in conditions like Tourette syndrome (TS), where D1 receptor super-sensitivity may underlie the characteristic repetitive and compulsive behaviors.

The Dopamine D1 Receptor Signaling Pathway

The D1 receptor is coupled to the Gαs/olf G-protein. Upon dopamine binding, this G-protein activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, most notably the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP-1), leading to an overall increase in the phosphorylation state of various proteins and modulation of neuronal excitability and gene expression through transcription factors like CREB.

This compound's Antagonistic Action

This compound competitively binds to the D1 receptor, preventing dopamine from activating the downstream signaling cascade. This blockade reduces the production of cAMP and subsequent PKA-mediated phosphorylation events. By dampening the hypersensitive D1 signaling pathway, this compound is hypothesized to normalize neuronal function in the cortical-striatal-thalamo-cortical circuits implicated in tic generation.

Clinical Development and Efficacy

This compound has undergone extensive clinical investigation, primarily for Tourette syndrome, with promising results. It has also been studied for stuttering and other CNS disorders.

Tourette Syndrome (TS)

Multiple clinical trials have demonstrated this compound's efficacy in reducing tic severity in both pediatric and adult populations with TS.

Table 1: Summary of Efficacy Data for this compound in Tourette Syndrome

| Study / Phase | Population | N (this compound/Placebo) | Primary Endpoint | Result | p-value | Reference(s) |

| Phase 2b (D1AMOND) | Children & Adolescents (≥6 to <18 years) | 76 / 77 | Change in YGTSS-TTS¹ at 12 weeks | -3.44 least squares mean difference vs. placebo | 0.01 | |

| Phase 3 (D1AMOND) | Pediatric (<18 years) | Randomized from open-label | Time to Relapse² | 41.9% relapse (this compound) vs. 68.1% (Placebo); HR³=0.5 | 0.0084 | |

| Phase 3 (D1AMOND) | Pediatric & Adult | Randomized from open-label | Time to Relapse² | 41.2% relapse (this compound) vs. 67.9% (Placebo); HR³=0.5 | 0.0050 | |

| Phase 2b OLE⁴ | Pediatric (6-18 years) | 121 | Change in YGTSS-TTS¹ at 12 months | Sustained reduction in tic severity | N/A |

¹YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score ²Relapse defined as ≥50% loss of YGTSS-TTS improvement, use of rescue medication, or hospitalization for TS. ³HR: Hazard Ratio ⁴OLE: Open-Label Extension

Stuttering (Childhood-Onset Fluency Disorder)

Preliminary studies suggest this compound may also be effective for stuttering, a neurodevelopmental disorder also linked to dopamine dysregulation.

Table 2: Efficacy Data from Open-Label Pilot Study of this compound in Stuttering

| Study / Phase | Population | N (Evaluable) | Dosage | Key Outcomes | Reference(s) |

| Open-Label Pilot | Adults | 5 | 50-100 mg/day for 8 weeks | Increased speech fluency, faster reading, reduced duration of stuttering events. |

Safety, Tolerability, and Pharmacokinetics

Across clinical trials, this compound has been generally well-tolerated. A key differentiating feature from D2 antagonists is the lack of observed weight gain, metabolic changes, or drug-induced movement disorders like tardive dyskinesia.

Table 3: Common Adverse Events (AEs) Associated with this compound (Frequency >5%)

| Adverse Event | Frequency (Phase 3) | Frequency (Phase 2b OLE) | Reference(s) |

| Somnolence | 10.2% | 5.8% | |

| Insomnia | 7.4% | 5.8% | |

| Anxiety | 6.0% | 9.1% | |

| Fatigue | 5.6% | - | |

| Headache | 5.1% | - | |

| Nasopharyngitis | - | 14.0% |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Mechanism | Selective D1/D5 Receptor Antagonist | |

| Administration | Oral | |

| Elimination Half-Life | ~10 hours | |

| Blood-Brain Barrier | Crosses BBB |

Experimental Protocols

Protocol: D1 Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) for the D1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human D1 dopamine receptor.

Materials:

-

Membrane preparation from cells stably transfected with the human D1 receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]SCH23390 (a selective D1 antagonist).

-

Non-specific binding control: Unlabeled SCH23390 at a high concentration.

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]SCH23390, and either buffer (for total binding), unlabeled SCH23390 (for non-specific binding), or the test compound at varying concentrations.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove residual unbound ligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Phase 3 Clinical Trial Design (Enriched-Enrollment, Randomized Withdrawal)

This protocol is based on the design of the registrational Phase 3 D1AMOND study (NCT05615220) for this compound in Tourette Syndrome.

Objective: To evaluate the maintenance of efficacy and long-term safety of this compound in subjects with TS.

Study Design:

-

Phase 1 (Open-Label): All eligible subjects (pediatric and adult) with a YGTSS-TTS of ≥20 receive open-label this compound for 12 weeks. The dose is titrated to a target of ~2 mg/kg/day.

-

Eligibility for Randomization: Subjects who demonstrate a clinically meaningful response (defined as ≥25% improvement in YGTSS-TTS at both weeks 8 and 12) are eligible to enter the next phase.

-

Phase 2 (Double-Blind Randomized Withdrawal): Eligible responders are randomized 1:1 to either continue their this compound dose or be down-titrated to a matching placebo. This phase lasts for an additional 12 weeks.

-

Primary Endpoint: The primary efficacy endpoint is the time to relapse during the double-blind phase. Relapse is defined as a composite of:

-

A ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase.

-

Required use of a tic rescue medication.

-

Hospitalization due to TS symptoms.

-

-

Secondary Endpoints: Include time to relapse in the combined pediatric and adult population, change in Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S), and safety/tolerability assessments.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacotherapy of CNS disorders by selectively targeting the D1 dopamine receptor. Clinical data, particularly in Tourette syndrome, have robustly demonstrated its efficacy in reducing tic severity while offering a favorable safety profile that avoids the common and often debilitating side effects of D2 receptor antagonists. The successful Phase 3 trial results position this compound as a potential first-in-class treatment for TS. Further research is warranted to explore its full therapeutic potential in other conditions linked to dopamine dysregulation, such as stuttering and pathological gambling, and to confirm its long-term safety and durability of effect in broader patient populations.

References

Ecopipam's Neurotransmitter Interactions Beyond Dopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecopipam (SCH-39166) is a first-in-class selective antagonist of the dopamine D1/D5 receptor. While its primary mechanism of action is well-established, a comprehensive understanding of its effects on other major neurotransmitter systems is crucial for a complete pharmacological profile and for anticipating its full range of clinical effects. This technical guide provides an in-depth review of the current scientific evidence regarding this compound's interactions with neurotransmitter systems beyond dopamine, including serotonin, acetylcholine, norepinephrine, glutamate, and GABA. This document summarizes available quantitative data, outlines experimental methodologies, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction

This compound's high affinity and selectivity for the D1 and D5 dopamine receptors differentiate it from many other psychoactive compounds.[1][2] Its development has primarily focused on conditions linked to dopaminergic dysregulation, such as Tourette syndrome.[3][4] However, the intricate network of the central nervous system necessitates a broader examination of a drug's pharmacological fingerprint. Understanding the on- and off-target effects of this compound on other neurotransmitter systems is critical for predicting its therapeutic efficacy, understanding its side-effect profile, and exploring its potential in other clinical indications. This guide synthesizes the available preclinical and clinical data to provide a detailed overview of this compound's non-dopaminergic activities.

Serotonergic System Interactions

Preclinical studies have investigated this compound's affinity for various serotonin (5-HT) receptors to assess its potential for serotonergic side effects or therapeutic actions.

Receptor Binding Affinity

In vitro receptor binding assays have demonstrated that this compound possesses a significantly lower affinity for serotonin receptors compared to its high affinity for D1/D5 receptors, underscoring its selectivity.

Table 1: this compound's Binding Affinity (Ki) for Serotonin Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| 5-HT2 | >300 | Rat | [3H]-ketanserin | [5] |

| 5-HT1C | 1327 | Porcine | [3H]-mesulergine | |

| 5-HT (unspecified) | 80 | Not Specified | Not Specified |

Note: A higher Ki value indicates lower binding affinity.

Functional Implications

The low affinity of this compound for the 5-HT2 and 5-HT1C receptors suggests that it is unlikely to produce significant direct serotonergic effects at therapeutic doses. This is consistent with the clinical data, which does not prominently feature side effects typically associated with potent serotonergic agents.

Cholinergic System Interactions

The interaction between the dopaminergic and cholinergic systems, particularly in the striatum, is well-documented. The effect of D1 receptor antagonism by this compound on acetylcholine release has been a subject of investigation.

In Vitro and In Vivo Studies

Studies utilizing different methodologies have yielded seemingly contrasting results regarding this compound's influence on acetylcholine release.

-

Conversely, an in vivo microdialysis study in freely moving rats demonstrated that local application of this compound (SCH 39166) into the striatum caused a reversible, dose-dependent decrease in extracellular acetylcholine levels.

These differing outcomes may be attributable to the different experimental preparations (in vitro slice vs. in vivo) and methods of stimulation. The in vivo data suggests a facilitatory tonic influence of dopamine D1 receptors on striatal cholinergic interneurons.

Table 2: Effect of this compound on Striatal Acetylcholine Release (In Vivo Microdialysis)

| This compound Concentration (µM) | Mean Decrease in ACh Release (%) | Reference |

| 1 | 14 ± 4 | |

| 5 | 28 ± 8 | |

| 10 | 30 ± 5 |

Noradrenergic System Interactions

Data on the direct interaction of this compound with the noradrenergic system is limited but points towards a low affinity for relevant receptors.

Receptor Binding Affinity

Binding assays have shown that this compound has a low affinity for the α2A-adrenergic receptor.

Table 3: this compound's Binding Affinity (Ki) for Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| α2A | 730 | Not Specified | Not Specified |

The high Ki value suggests that this compound is unlikely to have a significant direct impact on α2A-adrenergic receptor-mediated signaling at clinically relevant concentrations.

Glutamatergic and GABAergic System Interactions

As of the latest available scientific literature, there is a notable absence of direct preclinical or clinical studies investigating the effects of this compound on the glutamate and GABA neurotransmitter systems. No receptor binding affinity data (Ki values) for glutamate or GABA receptors, nor in vivo microdialysis or electrophysiology studies examining this compound's impact on these systems, have been published.